molecular formula C18H15ClN4O2S B2977977 3-(2-chlorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide CAS No. 536725-46-9

3-(2-chlorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide

Número de catálogo: B2977977
Número CAS: 536725-46-9
Peso molecular: 386.85
Clave InChI: VKJHGIKWHPJVEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (hereafter referred to as the target compound) is a synthetic isoxazole derivative featuring a 2-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and a carbamothioyl group linked to a pyridin-3-ylmethyl moiety at the 4-carboxamide position. Its synthesis involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with a pyridinylmethyl thiourea derivative under peptide-coupling conditions (e.g., HBTU/DIEA in DMF) . The compound exhibits a high melting point (241.2–244.4°C), indicative of strong intermolecular interactions, likely due to its aromatic and hydrogen-bonding substituents .

Propiedades

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethylcarbamothioyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-11-15(16(23-25-11)13-6-2-3-7-14(13)19)17(24)22-18(26)21-10-12-5-4-8-20-9-12/h2-9H,10H2,1H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHGIKWHPJVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2-chlorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic derivative of isoxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure includes:

  • A chlorophenyl group that may enhance lipophilicity and biological activity.
  • A pyridin-3-ylmethyl moiety which is known to interact with various biological targets.
  • An isoxazole ring that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. For instance, it has been shown to reduce the viability of Caco-2 cells (human colorectal carcinoma) by approximately 39.8% compared to untreated controls (p < 0.001) .

The mechanism underlying the anticancer effects of this compound appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to reduced proliferation rates in cancerous tissues.

Case Studies and Research Findings

StudyCell LineViability Reduction (%)p-value
Study 1Caco-239.8<0.001
Study 2A549 (lung carcinoma)31.9Not significant
Study 3Other cancer linesVariable resultsp < 0.004

Detailed Research Insights

  • Caco-2 Cells : In vitro studies indicated that the compound significantly decreased cell viability, suggesting its potential as a therapeutic agent against colorectal cancer .
  • A549 Cells : While some derivatives showed activity against A549 cells, this specific compound demonstrated limited efficacy, indicating a selective action on certain cancer types .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents on the isoxazole ring and the carboxamide/carbamothioyl group. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound ID Isoxazole Substituents Carboxamide/Carbamothioyl Group Melting Point (°C) Yield (%) Notable Features
Target Compound 3-(2-chlorophenyl), 5-methyl N-((pyridin-3-ylmethyl)carbamothioyl) 241.2–244.4 - High MP due to aromatic stacking and thiourea H-bonding
SI50 3-ethyl, 5-methyl N-(4-oxo-2-phenyl-4H-chromen-6-yl) 197.9–198.7 - Lower MP; flavone-derived substituent
6l 3-(2-chlorophenyl), 5-methyl N-(1-methyl-4-(propan-2-ylidene)hydrazinecarbonyl-pyrazol-5-yl) 189–191 87.2 Pyrazole-hydrazone moiety; moderate MP
6g 3-(2-chlorophenyl), 5-methyl N-(1-methyl-4-(thiophen-2-ylmethylene)hydrazinecarbonyl-pyrazol-5-yl) 225–227 89.6 Thiophene group; higher MP than 6l
Leflunomide 5-methyl N-(4-(trifluoromethyl)phenyl) - - FDA-approved immunosuppressant; simple carboxamide
5-Methyl-N-(thiazol-2-yl) 5-methyl N-(1,3-thiazol-2-yl) - - Thiazole substituent; crystallography studied
Key Observations:
  • Melting Points : The target compound’s high melting point (241–244°C) surpasses that of analogs like SI50 (198°C) and 6l (189°C), likely due to its rigid 2-chlorophenyl group and thiourea functionality, which enhance crystal packing via π-π stacking and hydrogen bonding .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound and 6l/6g increases stability compared to SI50’s ethyl group.
    • Heterocyclic Moieties : Derivatives with pyrazole-hydrazone (6l, 6g) or thiazole groups exhibit lower melting points than the target compound, suggesting reduced intermolecular cohesion.
  • Synthetic Yields : Hydrazone derivatives (6l, 6g) show high yields (87–90%), reflecting efficient coupling strategies, though the target compound’s yield is unspecified .

Functional Group Impact on Bioactivity (Inferred)

Key functional group comparisons include:

  • Carbamothioyl vs.
  • Aromatic Substituents: The 2-chlorophenyl group’s electron-withdrawing nature could influence electronic properties and metabolic stability relative to leflunomide’s 4-trifluoromethylphenyl group .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.